molecular formula C16H14O2 B1622603 2,2'-Diacetylbiphenyl CAS No. 24017-95-6

2,2'-Diacetylbiphenyl

Cat. No.: B1622603
CAS No.: 24017-95-6
M. Wt: 238.28 g/mol
InChI Key: AYOAGYXOEAQXIY-UHFFFAOYSA-N
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Description

2,2'-Diacetylbiphenyl is an organic compound with the molecular formula C16H14O2 It is a derivative of acetophenone, characterized by the presence of an additional phenyl group attached to the ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2'-Diacetylbiphenyl can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where acetophenone reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, alternative methods such as Suzuki-Miyaura coupling have been explored for the synthesis of this compound, offering potential advantages in terms of selectivity and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,2'-Diacetylbiphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Scientific Research Applications

2,2'-Diacetylbiphenyl has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, fragrances, and resins

Mechanism of Action

The mechanism of action of 2,2'-Diacetylbiphenyl involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of key enzymes. The compound’s ability to undergo various chemical transformations also allows it to interact with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

    Acetophenone: The simplest aromatic ketone, used as a precursor in the synthesis of various organic compounds.

    Benzophenone: Another aromatic ketone with two phenyl groups, used in the production of perfumes and as a photoinitiator in UV-curable coatings.

    1-Phenylethanone: A related compound with a single phenyl group, used in organic synthesis.

Uniqueness: Its additional phenyl group enhances its stability and allows for more diverse chemical modifications compared to simpler ketones .

Properties

IUPAC Name

1-[2-(2-acetylphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-11(17)13-7-3-5-9-15(13)16-10-6-4-8-14(16)12(2)18/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOAGYXOEAQXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393265
Record name 1-[2-(2-acetylphenyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24017-95-6
Record name 1-[2-(2-acetylphenyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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